1-(3-Methylpyrazin-2-yl)ethan-1-ol
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Overview
Description
1-(3-Methylpyrazin-2-yl)ethan-1-ol is an organic compound that belongs to the class of pyrazines Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylpyrazin-2-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Methylpyrazin-2-yl)ethan-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylpyrazin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-Methylpyrazin-2-yl)ethan-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of 1-(3-Methylpyrazin-2-yl)ethan-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products:
Oxidation: 1-(3-Methylpyrazin-2-yl)ethan-1-one.
Reduction: 1-(3-Methylpyrazin-2-yl)ethan-1-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(3-Methylpyrazin-2-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other pyrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of flavors and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylpyrazin-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Methylpyrazin-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(3-Methylpyrazin-2-yl)ethan-1-one: The ketone analog, which differs by having a carbonyl group instead of a hydroxyl group.
1-(3-Methylpyrazin-2-yl)ethan-1-amine: The amine analog, which has an amino group instead of a hydroxyl group.
1-(3-Ethylpyrazin-2-yl)ethan-1-ol: A similar compound with an ethyl group instead of a methyl group.
Uniqueness: this compound is unique due to its specific combination of a pyrazine ring and a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(3-methylpyrazin-2-yl)ethanol |
InChI |
InChI=1S/C7H10N2O/c1-5-7(6(2)10)9-4-3-8-5/h3-4,6,10H,1-2H3 |
InChI Key |
LQNZJYJVXCFOJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1C(C)O |
Origin of Product |
United States |
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